N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
CAS No.: 1286699-84-0
Cat. No.: VC11868511
Molecular Formula: C16H12ClN3O4
Molecular Weight: 345.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286699-84-0 |
|---|---|
| Molecular Formula | C16H12ClN3O4 |
| Molecular Weight | 345.73 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22) |
| Standard InChI Key | LISUAPPCTKPTLD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide belongs to the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The molecule’s scaffold integrates three critical subunits:
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Furan ring: A planar, aromatic oxygen-containing heterocycle contributing to electron-rich regions capable of π-π stacking interactions .
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Oxazole core: A bicyclic system providing rigidity and influencing pharmacokinetic properties such as metabolic stability.
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Carboxamide group: Enhances hydrogen-bonding potential, improving target binding affinity .
The 3-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.73 g/mol |
| CAS Number | 1286699-84-0 |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically proceeds via multi-step protocols (Figure 1):
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Oxazole Ring Formation: Cyclization of α-halo ketones with carboxamides under basic conditions.
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Furan Incorporation: Amide coupling between furan-2-carboxylic acid derivatives and the oxazole intermediate.
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Carboxamide Functionalization: Reaction with 3-chloro-2-methylaniline using carbodiimide crosslinkers.
Figure 1: Generalized Synthesis Scheme
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Cyclization → Oxazole core
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Amidation → Furan attachment
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Carboxamide coupling → Final product
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct peaks for furan protons (δ 7.2–7.4 ppm) and oxazole methyl groups (δ 2.1–2.3 ppm).
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Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm (C=O carboxamide) and 3100 cm (N-H amide) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 345.73 confirms molecular weight .
Biological Activities and Mechanistic Insights
Anticancer Activity
Furan-containing analogs demonstrate antiproliferative effects by modulating kinase signaling pathways. Notable examples include:
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5-Aryl-furan-2(3H)-ones: Induced apoptosis in MCF-7 breast cancer cells (IC: 12 μM) through ROS generation .
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Nitroheterocycles: Activated by nitroreductases to form DNA cross-linking agents .
While the absence of a nitro group in this compound precludes nitroreductase activation, its carboxamide moiety may interact with proteasomal targets .
Research Gaps and Future Directions
Unresolved Questions
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Pharmacokinetic Profile: No data exists on oral bioavailability, plasma protein binding, or metabolic clearance.
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Toxicity Risks: Furan derivatives can exhibit hepatotoxicity due to reactive metabolite formation; safety studies are imperative .
Proposed Studies
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In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens and cytotoxicity in HepG2 cells.
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Structural Optimization: Introduce solubilizing groups (e.g., sulfonamides) to improve aqueous solubility.
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Mechanistic Elucidation: Proteomic profiling to identify binding partners and signaling pathways.
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